N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOIQRRABJSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 467.367 g/mol. The compound features a bromobenzyl group , a piperidinyl-substituted pyrazine ring , and a benzamide moiety , which contribute to its lipophilicity and potential binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN4O2 |
| Molecular Weight | 467.367 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may be linked to its structural components.
- Binding Affinity : Structural modifications have been observed to significantly affect the binding affinities to target proteins, influencing the overall biological activity .
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound, revealing promising results:
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives containing piperidine groups have been noted for their ability to inhibit tumor growth in vitro .
- Antiviral Properties : The compound's structural analogs have been evaluated for antiviral activity against various viruses, including HIV. Some derivatives showed moderate protection against viral replication, suggesting potential applications in antiviral therapy .
- Inhibition of Protein Targets : Studies have demonstrated that the compound can inhibit specific protein targets involved in cancer progression and inflammation. For example, inhibitors targeting histone acetyltransferases (HATs) have shown promise in regulating gene expression related to cancer .
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine-based compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via both extrinsic and intrinsic pathways.
Case Study 2: Antiviral Screening
In another investigation, derivatives similar to this compound were screened for antiviral properties against HIV and other viruses. Results indicated that certain modifications enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound shares structural motifs with several analogs, primarily differing in substituents on the benzyl group, pyrazine ring, or adjacent functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
